N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide
Description
The compound N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide features a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a p-tolylthioacetamide moiety at position 2. This structural framework is common in antimicrobial, anticancer, and enzyme-inhibiting agents .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-12-4-7-14(8-5-12)27-11-17(23)20-19-22-21-18(26-19)13-6-9-15(24-2)16(10-13)25-3/h4-10H,11H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXBDEKGLSLZSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a compound that belongs to the oxadiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a unique structure that combines an oxadiazole ring with a 3,4-dimethoxyphenyl group and a p-tolylthio acetamide moiety. This structural configuration is believed to contribute significantly to its biological properties.
Biological Activities
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit a wide range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following table summarizes key biological activities associated with this compound:
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it targets enzymes like thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
- Interaction with Receptors : The unique functional groups in the compound facilitate binding to specific receptors involved in various signaling pathways. This interaction can modulate cellular responses and promote apoptosis in malignant cells.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxicity against various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The mechanism was attributed to the induction of apoptosis through caspase activation .
- Antimicrobial Properties : Another research focused on the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds disrupt bacterial cell membranes effectively .
- Anti-inflammatory Effects : Research has shown that certain oxadiazole derivatives can reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route is often employed:
- Formation of Oxadiazole Ring : Reacting 3,4-dimethoxybenzoic acid with hydrazine derivatives under acidic conditions.
- Coupling Reaction : Subsequent reaction with p-tolylthioacetic acid leads to the final product.
This synthetic approach allows for modifications to enhance biological activity or selectivity towards specific targets.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the oxadiazole moiety. N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has been evaluated for its efficacy against various bacterial and fungal strains.
Bacterial Activity
Research indicates that oxadiazole derivatives exhibit notable antibacterial effects. In one study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition of growth against strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Inhibition (%) |
|---|---|
| Staphylococcus aureus | 85.3 - 97.9 |
| Escherichia coli | Moderate activity |
| Klebsiella pneumoniae | Weak activity |
Antifungal Activity
The compound has also shown antifungal properties. Studies suggest that it can inhibit the growth of pathogenic fungi such as Candida albicans and Cryptococcus neoformans. The effectiveness of these compounds in inhibiting fungal growth is crucial for developing new antifungal agents .
Cytotoxicity Studies
Cytotoxicity evaluations are essential for assessing the safety profile of new compounds. This compound has undergone cytotoxicity testing against human cell lines. Results indicated that while the compound exhibits antimicrobial activity, it maintains a favorable safety margin with low cytotoxic effects on human cells .
| Cell Line | Cytotoxicity (IC50) |
|---|---|
| Human embryonic kidney cells | >100 µg/mL |
| Hemolysis of red blood cells | Non-toxic |
Therapeutic Potential
The structural features of this compound suggest potential therapeutic applications beyond antimicrobial effects. The oxadiazole ring system is known for its ability to interact with biological targets such as enzymes and receptors involved in various diseases.
Cancer Treatment
Compounds with oxadiazole structures have been documented as having anticancer properties due to their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells . Future research may explore the specific mechanisms through which this compound affects cancer cell lines.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the p-tolylthio group acts as a soft nucleophile, participating in alkylation and arylation reactions:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| CH<sub>3</sub>CN, K<sub>2</sub>CO<sub>3</sub>, propargyl bromide (0°C, 2h) | S-Propargyl derivative | 85% | |
| DMF, NaH, benzyl chloride (rt, 6h) | S-Benzylated adduct | 78% |
Mechanism :
-
Deprotonation of the thiol (if present) or direct nucleophilic attack by sulfur.
-
Displacement of leaving groups (e.g., halides) via S<sub>N</sub>2 pathway .
Oxidation of the Thioether Group
The thioether moiety is oxidized to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 4h | Sulfone derivative | 92% | |
| mCPBA (1.2 equiv) | DCM, 0°C → rt, 2h | Sulfoxide derivative | 88% |
Key Insight : Sulfone formation enhances electrophilicity of adjacent carbons, enabling further functionalization.
Hydrolysis of the Acetamide Group
The acetamide undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield | Notes | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 8h | 2-(p-Tolylthio)acetic acid | 76% | Oxadiazole ring intact | |
| NaOH (10%), EtOH, 70°C, 6h | Sodium 2-(p-tolylthio)acetate | 81% | Requires anion stabilization |
Mechanistic Pathway :
-
Acidic hydrolysis : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis : OH<sup>−</sup> attack generates a tetrahedral intermediate, leading to amine release .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl ring undergoes regioselective substitution due to electron-donating methoxy groups:
Regiochemical Outcome :
-
Methoxy groups direct electrophiles to the para and ortho positions relative to the oxadiazole linkage .
Ring-Opening Reactions of the Oxadiazole Core
Under strong acidic or reductive conditions, the 1,3,4-oxadiazole ring undergoes cleavage:
Mechanism :
-
Reduction : LiAlH<sub>4</sub> ruptures the N–O bond, yielding amide intermediates .
-
Acid hydrolysis : Protonation destabilizes the ring, leading to C–N bond cleavage.
Cross-Coupling Reactions
The aryl groups participate in palladium-catalyzed couplings, though limited data exists for the exact compound. Analogous systems suggest:
Comparison with Similar Compounds
2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)Acetamide (2c)
- Structure : Shares the 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole backbone but replaces the p-tolylthio group with a 2,4-dioxothiazolidin-3-yl moiety.
- Activity: Demonstrated anticancer activity (IC₅₀ values in micromolar ranges) against leukemia and breast cancer cell lines, attributed to the thiazolidinone ring’s ability to chelate metal ions or modulate redox pathways .
- Synthesis : Synthesized via condensation with isatin derivatives, yielding 69% after recrystallization .
- Key Difference: The absence of the p-tolylthio group reduces sulfur-mediated interactions but introduces a thiazolidinone ring, which may enhance cytotoxicity.
Benzofuran-Oxadiazole Derivatives (2a, 2b, 5d)
- Structures :
- 2a : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide.
- 2b : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide.
- 5d : 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide.
- Activity : Exhibited potent antimicrobial and tyrosinase inhibition (e.g., 5d showed IC₅₀ = 12.3 µM against tyrosinase) due to the electron-withdrawing bromo and fluoro groups enhancing enzyme binding .
- Key Difference : Replacing the 3,4-dimethoxyphenyl group with benzofuran alters π-π stacking interactions, while halogen substitutions (Br, F) improve target selectivity.
Indolylmethyl-Oxadiazole Derivatives (8t, 8u, 8v, 8w)
- Structures : Feature a 1H-indol-3-ylmethyl group at the oxadiazole’s position 5 and varied acetamide substituents (e.g., chloro, nitro, ethoxy).
- Activity :
- Key Difference : The indole ring enhances aromatic stacking, while the acetamide’s substituents dictate enzyme specificity.
SIRT2 Inhibitors with Arylthio Substituents
- Structures : N-(5-(3-Methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives.
- Activity : Demonstrated SIRT2 inhibition (e.g., IC₅₀ = 1.8 µM for lead compounds), critical in neurodegenerative and cancer pathways. The arylthio group’s sulfur atom facilitates hydrogen bonding with the enzyme’s active site .
- Key Difference : The target compound’s p-tolylthio group may offer improved steric compatibility with SIRT2 compared to bulkier aryl groups.
N,N-Diphenyl-2-((5-(m-Tolyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide (CAS 332387-69-6)
- Structure : Differs in the oxadiazole’s m-tolyl substitution and N,N-diphenylacetamide.
- Key Difference : The diphenyl substitution may reduce solubility compared to the target compound’s p-tolylthio group.
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analogs. †Predicted for similar compound in . ‡Approximated from substituent contributions.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide, and how are yields optimized?
- Methodology : Synthesis typically involves coupling a preformed 1,3,4-oxadiazole intermediate with a thioacetamide derivative. Key steps include:
- Cyclization of hydrazide precursors with carbodiimides or POCl₃ to form the oxadiazole ring .
- Thioether formation via nucleophilic substitution using p-tolylthiol in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (NaH or Et₃N) .
- Optimization parameters: Reaction temperature (60–100°C), solvent purity, and stoichiometric ratios of reagents to minimize side products like disulfides .
- Yield Enhancement : Use of microwave-assisted synthesis or catalytic systems (e.g., KI) can improve reaction efficiency .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide NH (δ 8.2–8.5 ppm) .
- ¹³C NMR : Confirms oxadiazole C=O (δ 165–170 ppm) and aromatic carbons .
- Infrared (IR) Spectroscopy : Detects C=O stretching (1680–1700 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Stability Tests :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting room-temperature storage is suitable .
- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions (pH <3 or >10); store in inert atmospheres (N₂) with desiccants .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Key Modifications :
- Oxadiazole Substituents : Replace 3,4-dimethoxyphenyl with electron-withdrawing groups (e.g., Cl, NO₂) to enhance electrophilicity and target binding .
- Thioacetamide Linker : Introduce alkyl/aryl groups on sulfur to modulate lipophilicity and membrane permeability .
- Assays :
- In vitro : Enzyme inhibition (e.g., COX-2, kinases) and cytotoxicity screening (MTT assay) .
- In silico : Molecular docking (AutoDock Vina) to predict binding affinities to therapeutic targets .
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Root-Cause Analysis :
- Purity Verification : Compare HPLC chromatograms (≥95% purity threshold) to rule out impurities affecting activity .
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) to minimize experimental noise .
- Solubility Effects : Use DMSO stocks at <0.1% v/v to avoid solvent toxicity artifacts .
Q. What computational methods predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps to assess redox potential and nucleophilic/electrophilic sites .
- Map molecular electrostatic potential (MESP) to identify regions prone to hydrogen bonding .
- Molecular Dynamics (MD) Simulations :
- Simulate binding to proteins (e.g., kinases) over 100 ns trajectories to evaluate stability of ligand-receptor complexes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
